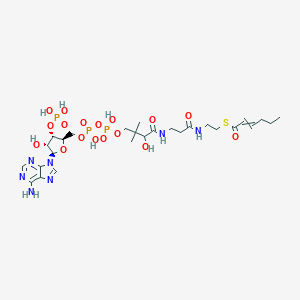

(2E)-Hexenoyl-CoA

Description

trans-2-Hexenoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

trans-Hex-2-enoyl-CoA has been reported in Homo sapiens and Bos taurus with data available.

Properties

CAS No. |

10018-93-6 |

|---|---|

Molecular Formula |

C27H44N7O17P3S |

Molecular Weight |

863.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22?,26-/m1/s1 |

InChI Key |

OINXHIBNZUUIMR-DOSZRKKKSA-N |

Isomeric SMILES |

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of both saturated and unsaturated fatty acids. As a substrate for key enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenases, its metabolism is integral to cellular energy production from lipid sources. This technical guide provides an in-depth analysis of the role of this compound, detailing its position in metabolic pathways, the kinetics of the enzymes that process it, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases and professionals in drug development targeting fatty acid oxidation pathways.

Introduction

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, supplying a significant portion of the cell's energy, particularly during periods of fasting or prolonged exercise. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA, NADH, and FADH2. This compound emerges as a key intermediate during the oxidation of both even- and odd-numbered, as well as unsaturated, fatty acids. Understanding the precise role and regulation of this compound is crucial for elucidating the mechanisms of various metabolic disorders and for the development of targeted therapeutic interventions.

This compound in the Mitochondrial Beta-Oxidation Pathway

This compound is a six-carbon, trans-unsaturated acyl-CoA that occupies a central position in the beta-oxidation spiral. Its formation and subsequent conversion are dependent on the type of fatty acid being metabolized.

Beta-Oxidation of Saturated Fatty Acids

In the catabolism of saturated fatty acids, such as hexanoic acid, this compound is formed in the first step of a beta-oxidation cycle. Hexanoyl-CoA is dehydrogenated by a medium-chain acyl-CoA dehydrogenase (MCAD) to produce this compound.[1][2][3] This intermediate is then hydrated by enoyl-CoA hydratase.

Beta-Oxidation of Unsaturated Fatty Acids

The metabolism of unsaturated fatty acids requires additional auxiliary enzymes to handle the pre-existing double bonds, which are often in the cis configuration.[4][5][6] For polyunsaturated fatty acids, the beta-oxidation process proceeds until a cis or trans double bond is encountered that is not a substrate for the standard enzymes. Isomerases and reductases are then required to convert these intermediates into a substrate that can re-enter the beta-oxidation pathway, often in the form of a trans-2-enoyl-CoA like this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes that act upon it. The following table summarizes available quantitative data for key enzymes involved in its conversion.

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Enoyl-CoA Hydratase | This compound | Aeromonas caviae | 44 ± 6 | 120 ± 10 | - | - | [7] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | Human | - | - | - | - | [1][8] |

Signaling Pathways and Regulation

The flux through the beta-oxidation pathway, including the processing of this compound, is tightly regulated by cellular energy status and hormonal signals.

-

Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), is regulated by transcription factors like peroxisome proliferator-activated receptor alpha (PPARα).[9]

-

Allosteric Regulation: The activity of beta-oxidation enzymes can be allosterically regulated by the levels of substrates, products, and other metabolic intermediates. For instance, high ratios of NADH/NAD+ and FADH2/FAD can inhibit the dehydrogenases.

-

Substrate/Product Binding: In human short-chain acyl-CoA dehydrogenase (hSCAD), the binding of substrate and product induces significant shifts in the enzyme's redox potential, thereby regulating its catalytic activity.[8]

Below is a diagram illustrating the central role of this compound in the beta-oxidation of hexanoyl-CoA.

Experimental Protocols

Assay for Enoyl-CoA Hydratase Activity

This spectrophotometric assay measures the hydration of the double bond in this compound.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound solution (in water or buffer)

-

Purified or partially purified enoyl-CoA hydratase

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM this compound.

-

Pre-incubate the mixture at 30°C for 3-5 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).[7]

Measurement of Mitochondrial Beta-Oxidation Rate

This protocol uses radiolabeled palmitic acid to measure the overall flux through the beta-oxidation pathway in isolated mitochondria or cells.

Materials:

-

[1-14C]Palmitic acid

-

Krebs-Ringer buffer

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

Isolated mitochondria or cultured cells

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing Krebs-Ringer buffer, fatty-acid-free BSA, and [1-14C]palmitic acid.

-

Incubate the isolated mitochondria or cells with the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding perchloric acid to precipitate proteins and larger molecules.

-

Separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and other short-chain acyl-CoAs) from the unreacted palmitic acid by centrifugation.

-

Measure the radioactivity in the acid-soluble fraction using a liquid scintillation counter.

-

The amount of radioactivity in the acid-soluble fraction is proportional to the rate of beta-oxidation.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples.[7][10][11][12][13]

Workflow Diagram:

Procedure Outline:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and precipitate proteins using an acid (e.g., trichloroacetic acid or sulfosalicylic acid).

-

Extraction: Isolate acyl-CoAs from the sample matrix using solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species.

-

Elute the separated acyl-CoAs into a tandem mass spectrometer.

-

Ionize the molecules using electrospray ionization (ESI).

-

Perform selected reaction monitoring (SRM) to specifically detect and quantify this compound based on its unique parent and fragment ion masses.

-

-

Quantification: Determine the concentration of this compound by comparing its peak area to that of a known amount of an internal standard.

Conclusion

This compound is a linchpin intermediate in mitochondrial beta-oxidation, connecting the metabolism of various fatty acid substrates. A thorough understanding of its enzymatic conversions, regulatory networks, and methods for its analysis is paramount for advancing research in metabolic diseases. The data and protocols presented in this guide offer a foundational resource for scientists and clinicians working to unravel the complexities of fatty acid metabolism and to develop novel therapeutic strategies for associated disorders. Further research into the specific kinetics of human enzymes acting on this compound and the signaling pathways that directly modulate its flux will be critical for a complete picture of its role in cellular bioenergetics.

References

- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]

- 6. aocs.org [aocs.org]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural organization and regulatory regions of the human medium-chain acyl-CoA dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(2E)-Hexenoyl-CoA: A Technical Guide to its Discovery, Characterization, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in cellular metabolism, primarily recognized for its role in the β-oxidation of fatty acids. As a short-chain enoyl-CoA, its formation and subsequent enzymatic conversions are critical for energy production from dietary fats and stored lipids. This technical guide provides a comprehensive overview of the discovery, initial characterization, and metabolic context of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways.

Discovery and Metabolic Context

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway, a cornerstone of biochemistry. While a specific singular "discovery" paper for this particular intermediate is not prominent in historical literature, its existence was inferred and later confirmed through the systematic study of this metabolic spiral. The pioneering work of scientists like Franz Knoop in the early 20th century laid the groundwork by establishing the principle of β-oxidation, the stepwise degradation of fatty acids.[1][2] Later detailed enzymatic studies of the enzymes involved in this pathway, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, solidified the role of various acyl-CoA intermediates, including this compound.[3]

This compound is formed during the β-oxidation of fatty acids with an even number of carbons, specifically from the dehydrogenation of hexanoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD). It then serves as a substrate for enoyl-CoA hydratase, which catalyzes its hydration to 3-hydroxyhexanoyl-CoA. This process continues until the fatty acid chain is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for ATP production.[4][5][6]

Beyond its central role in mitochondrial energy metabolism, this compound is also an intermediate in other metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria.[7][8] In these pathways, it can be converted to (R)-3-hydroxyacyl-CoA, a monomer for PHA production.[7][8]

Initial Characterization

The initial characterization of this compound involved a combination of chemical synthesis, enzymatic assays, and analytical techniques to determine its structure and reactivity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H44N7O17P3S | MedChemExpress |

| Molecular Weight | 863.66 g/mol | MedChemExpress |

| Appearance | Solid | PubChem |

| CAS Number | 10018-93-6 | MedChemExpress |

Enzymatic Characterization

The interactions of this compound with key enzymes in the β-oxidation pathway have been quantitatively characterized. The following table summarizes some of the reported kinetic parameters.

| Enzyme | Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1 mM-1) | Organism/Source | Reference |

| Enoyl-CoA Reductase (RevT) | This compound | 0.27 ± 0.01 | 28.3 ± 0.5 | 104 | Streptomyces reveromyceticus | [9] |

| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | This compound | - | Vmax = 1.8 x 10^3 U/mg | - | Aeromonas caviae | [7] |

Signaling and Metabolic Pathways

The metabolic fate of this compound is primarily determined by its position within the mitochondrial β-oxidation pathway. The following diagrams illustrate its central role.

In certain microorganisms, this compound can be shunted from the β-oxidation pathway for the synthesis of biopolymers like Polyhydroxyalkanoates (PHAs).

References

- 1. biochemistryclub.com [biochemistryclub.com]

- 2. youtube.com [youtube.com]

- 3. d-nb.info [d-nb.info]

- 4. SMPDB [smpdb.ca]

- 5. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]

- 6. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Peroxisomal Metabolism of (2E)-Hexenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism. One of their key functions is the β-oxidation of fatty acids, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, peroxisomes are indispensable for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and certain unsaturated fatty acids. The metabolism of (2E)-Hexenoyl-CoA, a short-chain unsaturated acyl-CoA, within the peroxisome is a critical step in the degradation of longer unsaturated fatty acids. Understanding the enzymatic machinery responsible for this process is paramount for elucidating fundamental metabolic pathways and for the development of therapeutic interventions for metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the peroxisomal metabolism of this compound, including their kinetic properties, detailed experimental protocols, and the signaling pathways that govern their activity.

Core Enzymes and Metabolic Pathway

The peroxisomal β-oxidation of this compound involves a sequence of enzymatic reactions catalyzed by a core set of enzymes. The pathway begins with the product of the first cycle of β-oxidation of a longer unsaturated fatty acid, or can be initiated with hexenoic acid itself after its activation to this compound. The central enzymes are:

-

Acyl-CoA Oxidase (ACOX): This flavoenzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, producing a 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[1] In rodents, three ACOX isoforms have been identified with varying substrate specificities. ACOX1, the straight-chain acyl-CoA oxidase, exhibits high affinity for medium-chain, long-chain, and very-long-chain fatty acyl-CoAs.[1]

-

Multifunctional Enzyme (MFE): In mammals, two types of multifunctional enzymes, MFE-1 (L-bifunctional protein) and MFE-2 (D-bifunctional protein), catalyze the second and third steps of β-oxidation.[2]

-

Enoyl-CoA Hydratase activity: This activity hydrates the 2-trans-enoyl-CoA to form a 3-hydroxyacyl-CoA.

-

3-Hydroxyacyl-CoA Dehydrogenase activity: This activity oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[3] MFE-1 is primarily involved in the degradation of straight-chain fatty acids, while MFE-2 is more active towards branched-chain fatty acids and bile acid precursors.[2]

-

-

3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of 3-ketoacyl-CoA. This reaction yields a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original substrate.[4]

For unsaturated fatty acids with double bonds at even-numbered positions, such as those that would lead to a (2E,4Z)-dienoyl-CoA intermediate, an auxiliary enzyme is required:

-

2,4-Dienoyl-CoA Reductase: This enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized by the enoyl-CoA isomerase activity of MFE-1 to the trans-2-enoyl-CoA substrate for the hydratase.[5]

Metabolic Pathway of this compound

Quantitative Data

The kinetic parameters of the enzymes involved in peroxisomal β-oxidation provide crucial insights into their substrate specificity and catalytic efficiency. While data for this compound is limited, the following tables summarize available quantitative data for relevant short-chain substrates.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX)

| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Hexanoyl-CoA | Rat | - | - | [6] |

| Palmitoyl-CoA | Rat | - | - | [6] |

Note: Specific activity for hexanoyl-CoA is reported to be exclusively catalyzed by palmitoyl-CoA oxidase (ACOX1), but specific Km and Vmax values were not provided in the cited literature.

Table 2: Kinetic Parameters of Peroxisomal 2,4-Dienoyl-CoA Reductase

| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| 2,4-Hexadienoyl-CoA | Human | 59 | - | |

| 2,4-Decadienoyl-CoA | Human | 6 | - |

Note: Vmax values were not explicitly stated in the reference.

Table 3: Kinetic Parameters of Peroxisomal Multifunctional Enzyme (MFE) and 3-Ketoacyl-CoA Thiolase

| Enzyme Activity | Substrate | Organism | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|---|

| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoAs (various chain lengths) | Pig | Varies with chain length | Varies with chain length | [7] |

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Plant (Arabidopsis thaliana) | - | - | [3] |

Experimental Protocols

Accurate and reproducible experimental protocols are essential for studying the enzymes of peroxisomal β-oxidation. The following sections provide detailed methodologies for key assays.

Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) by ACOX, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

This compound (or other acyl-CoA substrate) solution (1 mM in water)

-

4-Aminoantipyrine (10 mM)

-

Phenol (50 mM)

-

Horseradish peroxidase (HRP) solution (1 mg/mL)

-

Peroxisomal fraction or purified ACOX enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL of 50 mM potassium phosphate buffer (pH 7.5)

-

50 µL of 10 mM 4-aminoantipyrine

-

50 µL of 50 mM phenol

-

10 µL of HRP solution

-

-

Add 50 µL of the peroxisomal fraction or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding 40 µL of 1 mM this compound.

-

Immediately monitor the increase in absorbance at 500 nm for 5-10 minutes at 37°C.

-

Calculate the rate of reaction using the molar extinction coefficient of the quinoneimine dye product (6.58 mM⁻¹ cm⁻¹).

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 263 nm as the double bond of the enoyl-CoA substrate is hydrated.[8]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Crotonyl-CoA (or other 2-enoyl-CoA substrate) solution (0.25 mM in buffer)

-

Peroxisomal fraction or purified MFE enzyme solution

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

To a UV-transparent cuvette, add 290 µL of 50 mM Tris-HCl (pH 8.0) containing 0.25 mM crotonyl-CoA.

-

Equilibrate the cuvette to 30°C.

-

Initiate the reaction by adding 10 µL of the peroxisomal fraction or purified enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹ cm⁻¹).[8]

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.[9]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.3)

-

S-Acetoacetyl-CoA solution (5.4 mM in buffer)

-

β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (6.4 mM in buffer)

-

Peroxisomal fraction or purified MFE enzyme solution

-

Spectrophotometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing:

-

2.80 mL of 100 mM potassium phosphate buffer (pH 7.3)

-

0.05 mL of 5.4 mM S-Acetoacetyl-CoA solution

-

-

Equilibrate to 37°C.

-

Initiate the reaction by adding 0.05 mL of 6.4 mM β-NADH solution and 0.1 mL of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.[9]

-

Calculate the rate of NADH oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), by monitoring the decrease in absorbance of the Mg²⁺-complexed enolate form of the substrate at 303 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.1)

-

MgCl₂ solution (25 mM)

-

Coenzyme A (CoA) solution (1 mM)

-

Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate) solution (1 mM)

-

Peroxisomal fraction or purified thiolase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of 100 mM Tris-HCl (pH 8.1)

-

50 µL of 25 mM MgCl₂

-

50 µL of 1 mM CoA

-

-

Add 20 µL of the peroxisomal fraction or purified enzyme.

-

Initiate the reaction by adding 30 µL of 1 mM acetoacetyl-CoA.

-

Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes at 37°C.

-

Calculate the rate of substrate cleavage using the appropriate molar extinction coefficient for the Mg²⁺-enolate complex.

Experimental Workflow for Enzyme Characterization

Regulatory Signaling Pathways

The expression of the genes encoding the enzymes of peroxisomal β-oxidation is tightly regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated nuclear receptor that, upon binding to fatty acids or their derivatives (peroxisome proliferators), forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby activating their transcription.

This regulatory mechanism ensures that the capacity for peroxisomal fatty acid oxidation is increased in response to a high lipid load, such as during fasting or a high-fat diet.

PPARα Signaling Pathway

Conclusion

The peroxisomal metabolism of this compound is a fundamental process in cellular lipid homeostasis, carried out by a well-defined set of enzymes. This guide has provided an in-depth overview of these enzymes, including their roles in the metabolic pathway, available kinetic data, detailed experimental protocols for their characterization, and the key signaling pathway that regulates their expression. For researchers in metabolism and professionals in drug development, a thorough understanding of this pathway is essential for identifying potential therapeutic targets for a range of metabolic diseases. Further research is warranted to fully elucidate the kinetic properties of these enzymes with a broader range of short-chain unsaturated acyl-CoAs and to explore the potential for pharmacological modulation of this critical metabolic pathway.

References

- 1. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Peroxisomal bifunctional protein from rat liver is a trifunctional enzyme possessing 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta 3, delta 2-enoyl-CoA isomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Function of (2E)-Hexenoyl-CoA in Cellular Energy Production

Abstract

(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in the catabolism of fatty acids, situated within the mitochondrial β-oxidation pathway. Its primary function is to serve as a substrate in the sequential enzymatic reactions that systematically shorten fatty acyl chains, leading to the production of acetyl-CoA, NADH, and FADH₂. These products are fundamental to cellular energy production, directly feeding into the citric acid (TCA) cycle and the electron transport chain to generate ATP. This document provides a detailed examination of the metabolic role of this compound, the energetic yield from its processing, and the experimental protocols used to investigate its function and quantify its presence in biological systems.

The Core Metabolic Function of this compound

This compound is an unsaturated acyl-CoA species that appears as an intermediate during the β-oxidation of both saturated and unsaturated fatty acids. For a saturated six-carbon fatty acid, hexanoic acid, its activated form, hexanoyl-CoA, undergoes the first step of β-oxidation to form this compound. This process is a critical link in the chain of reactions that convert the chemical energy stored in fatty acids into usable cellular energy.

The β-oxidation spiral is a four-step process that occurs in the mitochondrial matrix.[1][2] this compound is the product of the first step and the substrate for the second.

-

Dehydrogenation: A saturated acyl-CoA (e.g., Hexanoyl-CoA) is oxidized by an acyl-CoA dehydrogenase, which removes two hydrogen atoms to create a trans double bond between the α (C2) and β (C3) carbons.[1] This reaction produces FADH₂ and yields a trans-Δ²-enoyl-CoA, in this case, this compound.

-

Hydration: The double bond of this compound is hydrated by the enzyme enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon, forming L-3-hydroxyhexanoyl-CoA.[1]

-

Dehydrogenation: The hydroxyl group is then oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, producing a molecule of NADH and 3-ketohexanoyl-CoA.[1]

-

Thiolysis: Finally, β-ketothiolase cleaves the 3-ketohexanoyl-CoA by inserting a new coenzyme A molecule. This reaction releases a two-carbon acetyl-CoA unit and a four-carbon acyl-CoA (butanoyl-CoA), which then re-enters the β-oxidation spiral.[1]

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.

Energetic Contribution

The processing of this compound is an integral part of the energy extraction from its parent fatty acid. Each turn of the β-oxidation spiral generates high-energy electron carriers (NADH and FADH₂) and acetyl-CoA, which is further oxidized in the TCA cycle. The complete oxidation of a single hexanoic acid molecule, which proceeds through this compound, provides a substantial yield of ATP.

| Metabolic Stage | Products | ATP Yield (per Product) | Total ATP |

| Fatty Acid Activation | - | - | -2 |

| β-Oxidation (2 cycles) | 2 FADH₂ | 1.5 | 3 |

| 2 NADH | 2.5 | 5 | |

| 3 Acetyl-CoA | - | - | |

| TCA Cycle (from 3 Acetyl-CoA) | 3 GTP | 1 | 3 |

| 9 NADH | 2.5 | 22.5 | |

| 3 FADH₂ | 1.5 | 4.5 | |

| Total Net ATP Yield | 36 |

Note: ATP yield is calculated based on the P/O ratios of 1.5 for FADH₂ and 2.5 for NADH. The initial activation of the fatty acid to its CoA ester consumes two ATP equivalents.

Experimental Protocols for Analysis

Investigating the role of this compound requires robust methodologies to measure both the overall pathway flux and the concentration of specific intermediates.

Measurement of β-Oxidation Flux via Radiolabeling

This protocol measures the rate of fatty acid oxidation by tracking the conversion of a radiolabeled fatty acid into acid-soluble metabolites (ASMs), which include acetyl-CoA and TCA cycle intermediates.[3][4]

Objective: To quantify the rate of β-oxidation in isolated cells or tissue homogenates.

Materials:

-

Isolated primary hepatocytes or tissue homogenate

-

[1-¹⁴C]Palmitic acid or other ¹⁴C-labeled fatty acid

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

M199 buffer or appropriate incubation buffer

-

Perchloric acid (PCA)

-

Scintillation fluid and vials

-

Scintillation counter

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed to BSA.

-

Aliquots of BSA solution are warmed to 37-41°C.

-

The ¹⁴C-labeled fatty acid (e.g., palmitic acid) is added to the BSA solution (e.g., at a 5:1 molar ratio of fatty acid to BSA).[3]

-

The mixture is vortexed vigorously and incubated at 41°C for 20-30 minutes until the solution clarifies, indicating the formation of the soluble complex.[4]

-

-

Cellular Incubation:

-

Freshly isolated hepatocytes (e.g., 750,000 cells) are suspended in pre-warmed incubation buffer.[3]

-

The reaction is initiated by adding the radiolabeled fatty acid-BSA complex to the cell suspension.

-

The mixture is incubated at 37°C in a shaking water bath for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination and Separation:

-

Quantification:

-

An aliquot of the supernatant, containing the ¹⁴C-labeled acid-soluble metabolites (ASMs), is transferred to a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

The rate of β-oxidation is calculated based on the specific activity of the initial substrate and expressed as nmol of fatty acid oxidized/min/mg of protein.

-

Quantification of this compound by LC-MS/MS

This protocol allows for the precise measurement of the concentration of specific acyl-CoA species, including this compound, from biological samples.[5][6]

Objective: To extract and quantify endogenous acyl-CoA esters from cells or tissues.

Materials:

-

Cultured cells or frozen tissue powder

-

Internal standards (e.g., odd-chain length fatty acyl-CoAs)

-

Extraction buffer (e.g., isopropanol, 50 mM KH₂PO₄)

-

Acetonitrile

-

Formic acid

-

UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase chromatography column

Methodology:

-

Sample Collection and Quenching:

-

Cultured cells are rapidly washed with ice-cold saline and metabolism is quenched by adding liquid nitrogen or an ice-cold extraction solvent.

-

Frozen tissue is pulverized under liquid nitrogen to halt enzymatic activity.

-

-

Extraction:

-

The sample is homogenized in a cold extraction buffer containing a known amount of internal standards.

-

The mixture is vortexed and centrifuged at 4°C to pellet cell debris and proteins.

-

The supernatant containing the acyl-CoAs is collected.

-

-

Solid-Phase Extraction (Optional Cleanup):

-

The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances like phospholipids and purify the acyl-CoA fraction.

-

-

LC-MS/MS Analysis:

-

The purified extract is injected into the UPLC/HPLC system.

-

Acyl-CoA species are separated based on their hydrophobicity on a C18 reverse-phase column using a gradient of mobile phases (e.g., aqueous formic acid and acetonitrile).

-

The eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

-

Quantification:

-

The mass spectrometer is operated in positive ion mode using Selected Reaction Monitoring (SRM).

-

Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and the internal standards.

-

The concentration of this compound is determined by comparing the peak area of its specific transition to the peak area of the internal standard, referencing a standard curve.[5]

-

Conclusion

This compound is not merely a transient molecule but a mandatory intermediate in the β-oxidation of specific fatty acids, representing a key control point in the flow of carbon toward energy generation. Its efficient conversion by enoyl-CoA hydratase and subsequent enzymes is crucial for sustaining the production of acetyl-CoA, NADH, and FADH₂. Understanding its metabolism provides fundamental insights into cellular bioenergetics and offers potential targets for therapeutic intervention in metabolic diseases. The methodologies outlined herein provide the necessary tools for researchers to probe the dynamics of this pathway and the critical role of this compound within it.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Landscape of (2E)-Hexenoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in the metabolic pathways of unsaturated fatty acids and some amino acids. Understanding its subcellular processing is crucial for elucidating fundamental cellular bioenergetics and identifying potential therapeutic targets for metabolic disorders. This technical guide provides an in-depth exploration of the subcellular localization of this compound metabolism, with a focus on the distinct roles of mitochondria and peroxisomes. We present a synthesis of current knowledge, quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways.

Core Metabolic Hubs: Mitochondria and Peroxisomes

The metabolism of this compound is primarily compartmentalized within two organelles: the mitochondria and peroxisomes. Each organelle possesses a distinct set of enzymes that contribute to the processing of this intermediate, reflecting a cooperative and specialized relationship in cellular lipid metabolism.

Mitochondria , the primary sites of cellular respiration and ATP production, are equipped with the enzymatic machinery for the complete β-oxidation of short- and medium-chain fatty acids. In this organelle, the key enzyme responsible for the hydration of this compound is Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) . This enzyme is located in the mitochondrial matrix and catalyzes the conversion of (2E)-enoyl-CoA intermediates into L-3-hydroxyacyl-CoAs as part of the β-oxidation cycle.[1][2]

Peroxisomes are versatile organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The peroxisomal counterpart to the mitochondrial β-oxidation pathway involves a multifunctional enzyme. Specifically, the hydration of this compound is catalyzed by the Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) , also known as D-bifunctional protein.[3][4] This enzyme exhibits enoyl-CoA hydratase activity. Following hydration, the subsequent steps of peroxisomal β-oxidation are carried out, culminating in the thiolytic cleavage of 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase (ACAA1) , which is also localized to the peroxisome.[5] Peroxisomal β-oxidation is a chain-shortening process, and the resulting shorter acyl-CoAs are often transported to the mitochondria for complete oxidation.[6][7][8]

Quantitative Analysis of Key Enzymes

While the subcellular localization of these enzymes is well-established, quantitative data on their relative abundance and activity in mitochondria versus peroxisomes is essential for a complete understanding of the metabolic flux of this compound. The following tables summarize available quantitative information.

| Enzyme | Subcellular Localization | Protein Abundance (Relative Quantification) | Enzyme Activity (Relative Comparison) | Key References |

| ECHS1 | Mitochondrial Matrix | Predominantly mitochondrial. Quantitative proteomics studies of liver tissue show high expression in mitochondrial fractions. | High substrate specificity for short-chain enoyl-CoAs. Considered the primary enzyme for short-chain fatty acid β-oxidation in mitochondria. | [1][2] |

| HSD17B4 | Peroxisome | Exclusively peroxisomal. Proteomic analyses of purified peroxisomes confirm its presence. | Exhibits broad substrate specificity, including very-long-chain and branched-chain fatty acids. Its contribution to short-chain enoyl-CoA hydration is significant within the peroxisome. | [3][4] |

| ACAA1 | Peroxisome | Highly enriched in peroxisomes. | Catalyzes the final step of peroxisomal β-oxidation for a variety of substrates. | [5] |

Signaling Pathways Regulating this compound Metabolism

The expression of the genes encoding the enzymes involved in this compound metabolism is tightly regulated by signaling pathways that respond to the cell's metabolic state. A key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that functions as a transcription factor.

Upon activation by ligands such as fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Genes encoding for both mitochondrial and peroxisomal β-oxidation enzymes, including ECHS1, HSD17B4, and ACAA1, are known targets of PPARα.[9][10] This coordinated regulation ensures that the cell can adapt to changes in lipid availability by upregulating the entire fatty acid oxidation machinery in both organelles.

References

- 1. ECHS1 enoyl-CoA hydratase, short chain 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Sub-Cellular Metabolomics Contributes Mitochondria-Specific Metabolic Insights to a Mouse Model of Leigh Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organelle Protein Purity Verification Service - Creative Proteomics [creative-proteomics.com]

- 6. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]

- 7. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]

- 9. PPARα via HNF4α regulates the expression of genes encoding hepatic amino acid catabolizing enzymes to maintain metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2E)-Hexenoyl-CoA for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Hexenoyl-CoA is a critical intermediate in fatty acid metabolism and serves as a substrate for various enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and reductases.[1] Its synthesis in a pure and quantifiable form is essential for conducting accurate in vitro enzymatic assays, screening for inhibitors, and studying metabolic pathways. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, methods for its purification and characterization, and relevant pathway diagrams.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Chemical Synthesis (Mixed Anhydride Method) | (2E)-Hexenoic acid, Coenzyme A (CoA) | Ethyl chloroformate (ECF), Triethylamine (TEA) | 40-75% (for similar enoyl-CoAs)[2][3] | High, requires purification | High yield, applicable to a broad range of α,β-unsaturated acids.[2][3] | Requires handling of hazardous reagents, potential for side reactions. |

| Enzymatic Synthesis (Acyl-CoA Ligase) | (2E)-Hexenoic acid, Coenzyme A (CoA), ATP | Fatty Acyl-CoA Ligase (e.g., RevS)[4][5] | Variable, depends on enzyme kinetics | High, high specificity | High specificity, mild reaction conditions.[4][5] | Enzyme expression and purification required, potential for enzyme inhibition. |

| Chemo-enzymatic Synthesis (Desaturation) | Hexanoyl-CoA | Acyl-CoA Dehydrogenase | Good | High, requires purification | Useful if (2E)-Hexenoic acid is unavailable or unstable.[2][3] | Two-step process, requires both chemical synthesis and enzymatic reaction. |

Experimental Protocols

Protocol 1: Chemical Synthesis via Mixed Anhydride Method (ECF-Activation)

This protocol is adapted from methods described for the synthesis of α,β-unsaturated acyl-CoAs and is considered a preferred chemical method for enoyl-CoA compounds.[2][3]

Materials:

-

(2E)-Hexenoic acid

-

Coenzyme A (lithium salt)

-

Ethyl chloroformate (ECF)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution, saturated

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system for purification and analysis

Procedure:

-

Activation of (2E)-Hexenoic Acid:

-

Dissolve 10 µmol of (2E)-Hexenoic acid in 500 µL of anhydrous THF.

-

Add 10 µmol of triethylamine (TEA) and mix.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 10 µmol of ethyl chloroformate (ECF) while stirring.

-

Continue the reaction at 0°C for 30 minutes to form the mixed anhydride.

-

-

Thioesterification with Coenzyme A:

-

Dissolve 10 µmol of Coenzyme A (lithium salt) in 500 µL of a saturated sodium bicarbonate solution.

-

Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reaction mixture onto the SPE cartridge.

-

Wash the cartridge with water to remove unreacted CoA and salts.

-

Elute the this compound with a solution of 50% acetonitrile in water.

-

-

HPLC Purification and Quantification:

-

Further purify the eluted product using reverse-phase HPLC with a C18 column.

-

Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution at 260 nm (for the adenine part of CoA).

-

Quantify the concentration of this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

-

Protocol 2: Enzymatic Synthesis using a Fatty Acyl-CoA Ligase

This method utilizes an acyl-CoA ligase to catalyze the formation of this compound from (2E)-hexenoic acid and CoA.[4][5]

Materials:

-

(2E)-Hexenoic acid

-

Coenzyme A (lithium salt)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Purified Fatty Acyl-CoA Ligase (e.g., RevS from a recombinant source)

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a final volume of 1 mL containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM Coenzyme A

-

0.5 mM (2E)-Hexenoic acid

-

Appropriate amount of purified Fatty Acyl-CoA Ligase (e.g., 1-5 µM).

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours.

-

The progress of the reaction can be monitored by observing the consumption of the substrates using HPLC.

-

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the denatured enzyme.[5]

-

The supernatant containing the this compound can be used directly in some assays or be purified further by HPLC as described in Protocol 1.

-

-

Analysis:

-

Analyze the formation of this compound by reverse-phase HPLC, monitoring at 260 nm.

-

Visualizations

Synthesis Workflows

Caption: Workflows for chemical and enzymatic synthesis of this compound.

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation pathway of fatty acids.

Caption: Simplified β-oxidation pathway showing the position of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of (2E)-Hexenoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography

Abstract

This application note details a robust and sensitive method for the quantification of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is applicable to researchers, scientists, and professionals in drug development involved in the study of metabolic pathways and enzyme kinetics. The method utilizes a C18 stationary phase for the separation of this compound from other short-chain acyl-CoA thioesters and endogenous cellular components. Detection is typically achieved through mass spectrometry (MS), which offers high selectivity and sensitivity, although UV detection can also be employed. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a pivotal intermediate in the beta-oxidation of fatty acids and is a substrate for several enzymes, including enoyl-CoA hydratases and acyl-CoA dehydrogenases[1]. Accurate quantification of this metabolite is crucial for understanding the regulation of lipid metabolism and for the characterization of enzymes involved in these pathways. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful analytical tool for the reliable determination of acyl-CoA species in various biological matrices[2]. This is due to its ability to separate complex mixtures and provide sensitive and specific detection[2][3]. This application note presents a detailed protocol for the quantification of this compound, adaptable for various research applications.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram:

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation (Extraction of Acyl-CoAs)

This protocol is adapted from methods developed for the extraction of short-chain CoA thioesters from microbial cells and can be modified for other biological samples[4].

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Extraction buffer: 95% acetonitrile, 25 mM formic acid, pre-cooled to -20°C[4]

-

Ice bucket

-

Centrifuge capable of reaching 15,000 x g and maintaining 4°C

Procedure:

-

Collect the biological sample (e.g., approximately 8 mg cell dry weight)[4].

-

Immediately transfer the sample into a pre-cooled tube containing the extraction buffer. A volume ratio of 1:4 (sample to buffer) is recommended[4].

-

Thoroughly mix the solution while keeping it on ice for 10 minutes to ensure efficient quenching of metabolic activity and protein precipitation.

-

Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins[4].

-

Carefully collect the supernatant, which contains the acyl-CoA thioesters, and transfer it to a new pre-cooled tube.

-

The supernatant can be directly subjected to LC-MS/MS analysis or stored at -80°C until analysis. For some applications, a solid-phase extraction (SPE) step may be incorporated for sample clean-up and concentration[5][6].

HPLC Method for this compound Separation

This protocol outlines a general reverse-phase HPLC method. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Columns:

-

An HPLC system with a binary pump, autosampler, and column oven.

-

A reverse-phase C18 column is commonly used. A porous organo-silica column (e.g., 100 x 2.1 mm, 1.5 µm) has been shown to be effective for separating CoA thioesters[4].

Mobile Phases:

Chromatographic Conditions:

-

Flow Rate: 0.25 mL/min[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: 1-10 µL

-

Gradient Elution: A linear gradient is typically employed to separate acyl-CoAs of varying chain lengths. The following is a representative gradient for separating (E)-2-enoyl-CoAs[7]:

-

Start with 2% Mobile Phase B.

-

Linearly increase to 50% Mobile Phase B over 45 minutes[7].

-

Include a column wash step with a high percentage of Mobile Phase B (e.g., 95%) to elute strongly retained compounds.

-

Re-equilibrate the column to the initial conditions (2% Mobile Phase B) before the next injection.

-

Detection

Mass Spectrometry (MS) Detection:

-

LC-MS/MS is the preferred method for quantification due to its high sensitivity and selectivity[2][3][5][8].

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is often used as short-chain acyl-CoAs ionize efficiently under these conditions[5].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and any internal standards.

UV Detection:

-

If an MS detector is not available, UV detection can be used. Coenzyme A and its derivatives exhibit a characteristic UV absorbance at approximately 260 nm due to the adenine moiety. While less sensitive and specific than MS, it can be suitable for the analysis of purified enzyme reactions or samples with high concentrations of the analyte.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of short-chain acyl-CoAs using LC-MS/MS-based methods. These values provide an indication of the expected performance of the described protocol.

| Parameter | Typical Value | Source |

| Limit of Detection (LOD) | nM to sub-nM range | [8] |

| Repeatability (RSD) | Routinely ~4% (N=15) | [8] |

| Linearity | Wide concentration range with high correlation coefficients (R² > 0.99) | [5] |

| Recovery | Dependent on matrix; can be optimized with internal standards | [4][6] |

Signaling Pathway Context

This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. The following diagram illustrates its position in this metabolic process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enoyl-CoA Hydratase Utilizing (2E)-Hexenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic hydration of (2E)-Hexenoyl-CoA by enoyl-CoA hydratase, a key reaction in fatty acid metabolism. The provided protocols and data are intended to guide researchers in designing and executing experiments to study this enzyme and its substrates, which is particularly relevant for drug development targeting metabolic pathways.

Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a critical enzyme in the mitochondrial β-oxidation pathway of fatty acids.[1][2] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.[3] This reaction is essential for the subsequent dehydrogenation step and the ultimate generation of acetyl-CoA, which feeds into the citric acid cycle for energy production.[1][3] The efficiency of enoyl-CoA hydratase is remarkably high, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[4]

This compound, a six-carbon unsaturated fatty acyl-CoA, is a physiologically relevant substrate for enoyl-CoA hydratase. Understanding the kinetics and optimal conditions for the enzymatic conversion of this compound is vital for studies on fatty acid metabolism and for the development of modulators of this pathway, which have potential therapeutic applications in metabolic diseases.

Signaling Pathway: Fatty Acid β-Oxidation

The hydration of this compound is an integral step in the mitochondrial fatty acid β-oxidation spiral. The following diagram illustrates the sequence of reactions.

Caption: The fatty acid β-oxidation pathway in the mitochondrion.

Experimental Workflow: Kinetic Analysis of Enoyl-CoA Hydratase

The following diagram outlines a typical workflow for determining the kinetic parameters of enoyl-CoA hydratase with this compound.

Caption: A generalized workflow for the kinetic characterization of enoyl-CoA hydratase.

Data Presentation

The following table summarizes the kinetic parameters of (R)-specific enoyl-CoA hydratase from Aeromonas caviae with various trans-2-enoyl-CoA substrates, including this compound.[5] This specific isoform is involved in polyhydroxyalkanoate (PHA) biosynthesis.[5] It is important to note that the more common enoyl-CoA hydratase in fatty acid β-oxidation is (S)-specific, and kinetic parameters may vary between isoforms and species.

| Substrate | Carbon Chain Length | Km (µM) | Vmax (U/mg) |

| Crotonyl-CoA | 4 | 29 | 6.2 x 10³ |

| 2-Pentenoyl-CoA | 5 | 38 | 3.9 x 10³ |

| This compound | 6 | 50 | 1.8 x 10³ |

| 2-Octenoyl-CoA | 8 | 45 | 0.2 x 10³ |

Data sourced from Fukui et al. (1998).[5]

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from the method used to characterize the (R)-specific enoyl-CoA hydratase from Aeromonas caviae and can be used to determine the kinetic parameters of the enzyme with this compound.[5] The assay is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[5]

Materials:

-

Purified enoyl-CoA hydratase

-

This compound solution of known concentration

-

50 mM Tris-HCl buffer, pH 8.0

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer capable of reading at 263 nm and maintaining a constant temperature

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

Prepare a stock solution of this compound in the Tris-HCl buffer. The exact concentration should be determined spectrophotometrically using a known extinction coefficient or by other quantitative methods.

-

Dilute the purified enoyl-CoA hydratase in 50 mM Tris-HCl buffer to a suitable concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Assay Setup:

-

Set the spectrophotometer to a wavelength of 263 nm and equilibrate the cuvette holder to 30°C.

-

To a quartz cuvette, add the 50 mM Tris-HCl buffer and the this compound substrate to achieve the desired final concentration. A typical final volume is 300 µL.[5]

-

To initiate the reaction, add a small volume (e.g., 10 µL) of the diluted enoyl-CoA hydratase solution to the cuvette and mix quickly.[5]

-

-

Data Collection:

-

Immediately start monitoring the decrease in absorbance at 263 nm over time. Record data at regular intervals (e.g., every 5-10 seconds) for a period during which the reaction rate is linear.

-

-

Calculation of Enzyme Activity:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA₂₆₃/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₂₆₃/min) / (ε * l) * V_total * 10⁶ where:

-

ε is the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹cm⁻¹ at 263 nm).[5]

-

l is the path length of the cuvette (typically 1 cm).

-

V_total is the total volume of the assay in mL.

-

10⁶ is the factor to convert moles to µmoles.

-

-

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

-

Determination of Kinetic Parameters:

-

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying concentrations of this compound.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

-

Alternative Assay Method:

For a more direct measurement of the product, a chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed. This technique allows for the sensitive, direct, and stereospecific analysis of the 3-hydroxyacyl-CoA product.[6] This is particularly useful for distinguishing between the activities of (S)- and (R)-specific enoyl-CoA hydratases.[6]

References

- 1. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 5. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Purification techniques for isolating (2E)-Hexenoyl-CoA from biological samples.

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, the metabolic process responsible for breaking down fatty acids to produce energy.[1][2] As an unsaturated short-chain acyl-CoA thioester, its accurate quantification is crucial for researchers studying metabolic disorders, lipid metabolism, and related cellular processes.[3][4] However, the isolation and purification of this compound and other acyl-CoAs from complex biological matrices present significant challenges. These molecules are typically present in low abundance, are chemically unstable, and have diverse physicochemical properties, making their extraction and analysis difficult.[4][5][6]

These application notes provide detailed protocols for the extraction, purification, and subsequent analysis of this compound from biological samples such as tissues and cultured cells. The methodologies described focus on combining robust extraction techniques with solid-phase extraction (SPE) for enrichment, followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8]

Core Challenges in Acyl-CoA Analysis:

-

Low Abundance: Acyl-CoAs are present in nanomole amounts in tissues, requiring highly sensitive analytical methods.[9]

-

Instability: The thioester bond is susceptible to hydrolysis, requiring rapid sample quenching and processing at low temperatures.[9][10]

-

Sample Complexity: Biological samples contain a vast array of molecules that can interfere with analysis, necessitating effective purification steps.

-

Physicochemical Diversity: The acyl-CoA pool spans a wide range of polarities, from the highly polar free Coenzyme A to very long-chain acyl-CoAs, making a single, universally effective extraction method challenging.[1]

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissue Samples

This protocol details a widely applicable method for isolating a broad range of acyl-CoAs, including short-chain species like this compound, from tissue samples. It employs tissue homogenization in an organic solvent mixture followed by purification using a 2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridge.[11]

Materials and Reagents:

-

Homogenization Buffer: Acetonitrile/2-propanol (3:1, v/v)

-

Phosphate Buffer: 0.1 M Potassium Phosphate, pH 6.7

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other non-endogenous acyl-CoA

-

SPE Cartridges: 2-(2-pyridyl)ethyl-functionalized silica solid phase cartridges

-

SPE Wash Solution: Acetonitrile

-

SPE Elution Buffer: Methanol containing 10 mM triethylamine acetate (TEAA)

-

Reconstitution Solvent: 50 mM Ammonium Acetate, pH 6.8[8]

-

Equipment: Tissue homogenizer (e.g., QIAGEN TissueLyser), probe tip sonicator, centrifuge, SPE vacuum manifold, nitrogen evaporator.

Experimental Procedure:

-

Sample Preparation and Quenching:

-

Weigh approximately 40-100 mg of frozen tissue powder into a polypropylene tube on dry ice.[1][10]

-

Add the internal standard (e.g., 20 ng of Heptadecanoyl-CoA) to the tube.[10] This is critical for correcting variability during sample preparation and analysis.

-

Immediately add 1 ml of ice-cold Acetonitrile/2-propanol (3:1, v/v) solution.

-

-

Homogenization and Extraction:

-

Homogenize the sample using a tissue homogenizer (e.g., 1 minute), followed by pulse sonication for 60 seconds on ice to ensure complete cell lysis.[10][11]

-

Add 0.5 ml of 0.1 M potassium phosphate buffer (pH 6.7), vortex vigorously for 5 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[9][10]

-

Carefully collect the supernatant, which contains the acyl-CoA esters.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition the 2-(2-pyridyl)ethyl SPE cartridge by washing sequentially with 3 ml of methanol, 3 ml of water, and 3 ml of 0.1 M potassium phosphate buffer (pH 6.7).

-

Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 ml of 0.1 M potassium phosphate buffer, followed by 3 ml of water, and finally 3 ml of acetonitrile to remove interfering compounds.

-

Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

-

Elute the acyl-CoAs with 2 ml of methanol containing 10 mM TEAA.

-

-

Sample Finalization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50-100 µl of reconstitution solvent (50 mM ammonium acetate, pH 6.8) for LC-MS/MS analysis.[8]

-

Protocol 2: Simplified Extraction for Cultured Cells using Sulfosalicylic Acid (SSA)

This protocol is optimized for cultured cells and avoids the use of SPE columns, which can sometimes lead to variable recovery of certain short-chain acyl-CoAs. It relies on protein precipitation with sulfosalicylic acid (SSA) for sample cleanup.[7]

Materials and Reagents:

-

Cell Scraper/Lifter

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Extraction Solvent: 2.5% (w/v) Sulfosalicylic Acid (SSA)

-

Internal Standard (IS): Crotonoyl-CoA or other appropriate standard

-

Equipment: Centrifuge (refrigerated), sonicator, glass sample vials.

Experimental Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium from the cell culture plate (e.g., 10 cm dish).

-

Wash the cells twice with 5 ml of ice-cold PBS.

-

Add 1 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 2 minutes at 4°C. Discard the supernatant.

-

-

Extraction and Protein Precipitation:

-

Resuspend the cell pellet in 200 µl of 2.5% (w/v) SSA containing the internal standard.

-

Vortex the sample vigorously for 30 seconds.

-

Sonicate the sample for 30 seconds on ice to ensure complete lysis.

-

Incubate the sample on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Finalization:

Data Presentation: Performance of Acyl-CoA Purification Methods

The recovery and efficiency of purification methods are critical for accurate quantification. The following table summarizes reported recovery data for various acyl-CoA extraction and purification techniques.

| Analyte/Method | Biological Matrix | Purification Technique | Average Recovery (%) | Reference |

| Short- to Long-Chain Acyl-CoAs | Rat Liver Powder | Acetonitrile/2-propanol extraction + 2-(2-pyridyl)ethyl SPE | 83-90% | [11] |

| Short-Chain Acyl-CoAs | Standard Solution | 10% Trichloroacetic Acid (TCA) + SPE | 26-62% | [7] |

| Short-Chain Acyl-CoAs | Standard Solution | 2.5% Sulfosalicylic Acid (SSA) | 59-80% | [7] |

| C2 to C20 Acyl-CoAs | Mouse Liver, Cell Lines | UHPLC-ESI-MS/MS with RP and HILIC | 90-111% | [12] |

| Long-Chain Acyl-CoAs | Liver, Brain, Muscle | Organic Solvent Extraction | 60-140% | [11] |

Note: Recovery can be highly dependent on the specific acyl-CoA chain length, the complexity of the biological matrix, and precise execution of the protocol.

Visualizations: Workflows and Biological Context

Diagrams help clarify complex experimental processes and the metabolic relevance of the target analyte.

Caption: Experimental workflow for the purification of acyl-CoAs from tissue.

Caption: Role of this compound in the β-oxidation spiral.

References

- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrion - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for (2E)-Hexenoyl-CoA in In Vivo Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct in vivo application of exogenously administered (2E)-Hexenoyl-CoA in animal models is not well-documented in publicly available scientific literature. The following application notes and protocols are constructed based on the known biochemical roles of this compound as a metabolic intermediate and on established methodologies for studying related short-chain fatty acid metabolism in animal models. These should be considered hypothetical frameworks for investigational studies.

Introduction and Potential Applications

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2][3] It is a substrate for several key enzymes, including enoyl-CoA hydratase and acyl-CoA dehydrogenases, which are crucial for energy production from fats.[1][2][3] While direct therapeutic applications have not been established, the study of this compound in vivo could be relevant in the following contexts:

-

Models of Inborn Errors of Metabolism: Animal models with deficiencies in enzymes that process short-chain acyl-CoAs, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, exhibit significant metabolic disturbances.[4][5][6] Administering this compound to these models could serve as a metabolic challenge to precisely delineate enzyme kinetics, pathway flux, and the formation of downstream metabolites in a controlled in vivo setting.

-

Investigating Cellular Signaling: Long-chain acyl-CoA esters are known to act as signaling molecules that regulate transcription factors and cellular processes.[7][8] Although less is known about short-chain enoyl-CoA esters, in vivo studies could explore whether this compound has specific signaling roles, potentially influencing gene expression related to lipid metabolism and energy homeostasis.

-

Understanding Substrate Specificity: In vivo administration could help elucidate the substrate preference and competition among different enzymes of the beta-oxidation pathway under physiological conditions.

Quantitative Data from Related Animal Models

To design experiments with this compound, it is useful to understand the biochemical consequences of disrupting the metabolism of related short-chain acyl-CoAs. The following tables summarize data from studies on SCAD-deficient mouse models, which accumulate upstream metabolites.

Table 1: Key Metabolic Changes in SCAD-Deficient Mice

| Parameter | Condition | Genotype | Observation | Reference |

| Blood Glucose | 18-hour fast | SCAD-deficient | Decreased glucose levels (hypoglycemia) | [4][5] |

| Liver | Fasting or high-fat diet | SCAD-deficient | Fatty liver (hepatic steatosis) | [4][5] |

| Urinary Organic Acids | Baseline | SCAD-deficient | Elevated ethylmalonic acid and methylsuccinic acid | [5][6] |

| Acylcarnitines | Baseline | SCAD-deficient | Elevated butyrylcarnitine in urine and muscle | [5][6] |

| Cold Tolerance | Cold exposure | SCAD-deficient | Intolerant to cold exposure | [4] |

Signaling and Metabolic Pathways

This compound is a key intermediate in the mitochondrial fatty acid beta-oxidation spiral. Its proper metabolism is essential for the production of acetyl-CoA, which then enters the Krebs cycle for ATP generation.

References

- 1. Lessons learned from the mouse model of short-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating fatty acid oxidation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]